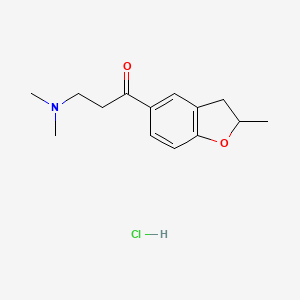
beta-Dimethylaminopropionyl 2-methyl coumaran hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-Dimethylaminopropionyl 2-methyl coumaran hydrochloride: is a synthetic organic compound that belongs to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a dimethylaminopropionyl group attached to the 2-methyl coumaran core, with a hydrochloride salt form to enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Dimethylaminopropionyl 2-methyl coumaran hydrochloride typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized using methods such as the Pechmann condensation, which involves the reaction of phenols with beta-keto esters in the presence of an acid catalyst.
Introduction of the Dimethylaminopropionyl Group: The dimethylaminopropionyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the coumarin core with a suitable dimethylaminopropionyl chloride in the presence of a base such as triethylamine.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the coumarin core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group of the coumarin core to yield dihydrocoumarin derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides in the presence of bases.
Major Products:
Oxidation: Oxidized coumarin derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Fluorescent Probes: The compound can be used as a fluorescent probe in analytical chemistry due to its coumarin core, which exhibits strong fluorescence.
Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Anticancer Agents: Coumarin derivatives, including beta-Dimethylaminopropionyl 2-methyl coumaran hydrochloride, have shown potential as anticancer agents due to their ability to inhibit various cancer cell lines.
Antimicrobial Agents: The compound exhibits antimicrobial activity against a range of bacterial and fungal pathogens.
Industry:
Perfumes and Fragrances: Coumarin derivatives are used in the formulation of perfumes and fragrances due to their pleasant aroma.
Pharmaceuticals: The compound is used in the development of pharmaceutical formulations for various therapeutic applications.
Mechanism of Action
The mechanism of action of beta-Dimethylaminopropionyl 2-methyl coumaran hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as cytochrome P450, leading to the inhibition of metabolic pathways involved in cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell growth and survival.
Comparison with Similar Compounds
Coumarin: The parent compound, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
Dicoumarol: Another anticoagulant with a similar structure to coumarin.
Uniqueness:
Enhanced Solubility: The hydrochloride salt form of beta-Dimethylaminopropionyl 2-methyl coumaran enhances its solubility and stability compared to other coumarin derivatives.
Specific Biological Activity: The presence of the dimethylaminopropionyl group imparts unique biological activities, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
93591-74-3 |
|---|---|
Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-10-8-12-9-11(4-5-14(12)17-10)13(16)6-7-15(2)3;/h4-5,9-10H,6-8H2,1-3H3;1H |
InChI Key |
PWPAVMBCVRGBIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=O)CCN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















